molecular formula C16H12FN3OS2 B2649735 N-(3-FLUOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE CAS No. 872704-38-6

N-(3-FLUOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B2649735
CAS No.: 872704-38-6
M. Wt: 345.41
InChI Key: JKIVSLZFNNIADH-UHFFFAOYSA-N
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Description

N-(3-FLUOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Pyridazinyl Intermediate: This step involves the synthesis of the pyridazinyl core, which can be achieved through cyclization reactions.

    Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-FLUOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
  • N-(3-BROMOPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE

Uniqueness

N-(3-FLUOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS2/c17-11-3-1-4-12(9-11)18-15(21)10-23-16-7-6-13(19-20-16)14-5-2-8-22-14/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIVSLZFNNIADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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